3-(Pyrimidin-2-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
Description
Properties
IUPAC Name |
oxalic acid;3-pyrimidin-2-yl-5-[1-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O.C2H2O4/c18-17(19,20)13-4-1-3-11(7-13)8-25-9-12(10-25)16-23-15(24-26-16)14-21-5-2-6-22-14;3-1(4)2(5)6/h1-7,12H,8-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBNHFBXJGMHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(Pyrimidin-2-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities, particularly in the field of cancer therapeutics. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from a variety of research studies and findings.
Synthesis
The synthesis of oxadiazole derivatives typically involves the reaction of pyrimidine and trifluoromethylbenzyl components with azetidine and oxalic acid derivatives. The process can be summarized as follows:
- Formation of the Oxadiazole Ring : The initial step involves the condensation of pyrimidine derivatives with hydrazides to form the oxadiazole structure.
- Substitution Reactions : The introduction of the trifluoromethylbenzyl group occurs via nucleophilic substitution.
- Final Oxalate Formation : The final product is obtained by reacting the oxadiazole with oxalic acid to yield the oxalate salt.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound exhibited significant inhibition of cell proliferation in various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Jurkat (T-cell leukemia) cells. The compound showed IC50 values ranging from 5 to 20 µM depending on the cell line and exposure duration .
The proposed mechanism for the anticancer activity includes:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors such as p21 and activation of caspases .
- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have been shown to inhibit class IIa HDACs selectively, which is crucial for regulating gene expression related to cell growth and apoptosis .
Case Studies
Several case studies have documented the efficacy of similar oxadiazole derivatives:
- Study on Trifluoromethylated Oxadiazoles : A series of trifluoromethyl-substituted oxadiazoles were evaluated for their anticancer effects, showing promising results in enhancing cytotoxicity when combined with existing chemotherapeutic agents like bortezomib .
- Comparative Analysis : In a comparative study, this compound was found to outperform several known anticancer agents in terms of selectivity and potency against non-cancerous cells .
Data Table
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Oxadiazole | MCF-7 | 10 | Apoptosis induction |
| HeLa | 15 | HDAC inhibition | |
| Jurkat | 20 | Caspase activation |
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core and Substituent Variations
Table 1: Structural Comparison of Key Analogs
Key Observations :
Key Observations :
- ’s cycloaddition route is scalable but may require optimization for introducing the azetidine moiety .
Table 3: Functional Group Impact on Bioactivity
Q & A
Q. What validation steps are required when adapting literature protocols for analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines) to this oxadiazole derivative?
- Methodological Answer :
- Replicate key steps : Confirm reactivity of pyrimidin-2-ylthio intermediates under reported conditions .
- Modify protecting groups : Use tert-butyldimethylsilyl (TBS) instead of acetyl for azetidine nitrogen if needed .
- Validate regioselectivity : Use NOESY or X-ray crystallography (as in fluorinated oxazolidinones ) to confirm substitution patterns.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
